molecular formula C10H9BrO2 B8637466 3-Allyl-5-bromo-4-hydroxybenzaldehyde CAS No. 478978-50-6

3-Allyl-5-bromo-4-hydroxybenzaldehyde

Cat. No. B8637466
Key on ui cas rn: 478978-50-6
M. Wt: 241.08 g/mol
InChI Key: TXVRGESXWPGXLE-UHFFFAOYSA-N
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Patent
US07393367B2

Procedure details

3-Bromo-4-(2-propenyloxy)benzaldehyde (20.0 g, 0.083 mol) was heated under reflux in 75 ml mesitylene (1,3,5-trimethylbenzene) for 20 hours. After cooling, 250 ml 2N sodium hydroxide were added to the reaction mixture. The aqueous phase was washed two times with diethyl ether. The aqueous phase was subsequently acidified with concentrated hydrochloric acid under ice cooling and then extracted with ethyl acetate. After drying and concentrating the organic phase, there remained an oil that crystallized on cooling.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10]CC=C)[CH:5]=[O:6].[OH-].[Na+].[C:16]1(C)[CH:21]=C(C)C=C(C)[CH:17]=1>>[CH2:21]([C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([Br:1])[C:9]=1[OH:10])[CH:5]=[O:6])[CH:16]=[CH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OCC=C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The aqueous phase was washed two times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the organic phase
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
C(C=C)C=1C=C(C=O)C=C(C1O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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